吡嗪,2-乙氧甲基-

描述

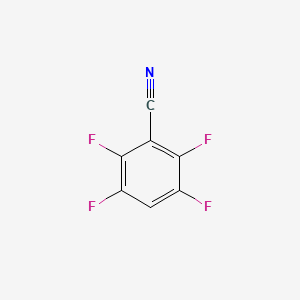

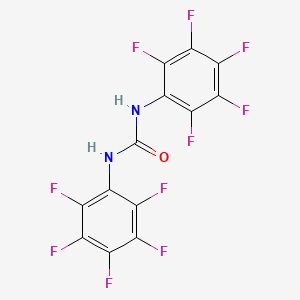

“Pyrazine, 2-ethoxymethyl-” is a derivative of Pyrazine . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odour" .

Synthesis Analysis

There are many methods for the organic synthesis of pyrazine and its derivatives . Some of these methods are among the oldest synthesis reactions still in use . In the Staedel–Rugheimer pyrazine synthesis, 2-chloroacetophenone is reacted with ammonia to the amino ketone, then condensed and then oxidized to a pyrazine .

Molecular Structure Analysis

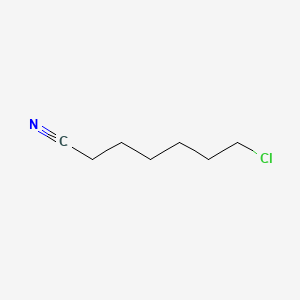

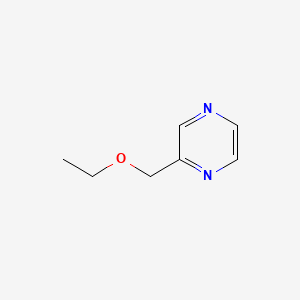

The molecular structure of “Pyrazine, 2-ethoxymethyl-” is C7H10N2O . The molecular weight is 138.167 Da . The molecular structure of pyrazine derivatives can be optimized using AM1 and PM3 methods .

Chemical Reactions Analysis

Pyrazine derivatives have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .

Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C . Chemically, pyrazine is stable and non-reactive under normal conditions, although its reactivity can be enhanced under certain conditions, such as the presence of catalysts or high temperatures .

科学研究应用

杂环化合物合成

研究表明,乙氧甲基吡嗪的衍生物在合成具有显著生物活性的杂环化合物中至关重要。例如,2-乙氧亚甲基-3-氧代丁腈与肼的反应导致取代吡唑的合成。这些化合物对细菌、丝状真菌和肿瘤细胞表现出生物活性,展示了它们在开发新药中的潜力(Černuchová 等,2005)。

化学选择性和反应机理

进一步研究乙氧甲基化合物形成吡唑环的化学选择性和反应机理,揭示了合成化学的见解。研究表明,亲核试剂对特定官能团的进攻导致吡唑环的形成,溶剂效应在反应途径中起着至关重要的作用(Sabet-Sarvestani 等,2014)。

食品科学分析

在食品科学领域,与 2-乙氧甲基吡嗪在结构上相关的甲氧吡嗪的分析对于理解它们对各种食品(包括葡萄酒)的香气和风味的影响至关重要。气相色谱-质谱和高效液相色谱等技术被用于分析这些化合物,阐明它们如何影响感官特征(Sidhu 等,2015)。

生物学作用和环境影响

对吡嗪的生物学作用的研究表明,它们可能作为某些昆虫的警告气味成分,表明存在化学防御。吡嗪的这一方面对于理解生态相互作用和化学信号在自然界中的进化意义非常重要(Rothschild 等,1984)。

安全和危害

Pyrazine, 2-methoxy-3-methyl- is classified as Flam. Liq. 3 - H226 and Acute Tox. 4 - H302 . It is flammable liquid and vapor and harmful if swallowed . Precautionary measures include keeping away from heat, sparks, open flames and hot surfaces, using explosion-proof electrical equipment, and using only non-sparking tools .

未来方向

Pyrazine and its derivatives have a myriad of applications spanning across various industries . They have been used in the flavor and fragrance industry, medical and pharmaceutical fields, and agriculture . Future research could focus on the design and development of novel pyrazine-based structures and their utilization for different applications .

属性

IUPAC Name |

2-(ethoxymethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKYWHMNHHQQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024947 | |

| Record name | 2-(Ethoxymethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine, 2-ethoxymethyl- | |

CAS RN |

65504-94-1, 35250-48-7 | |

| Record name | Methyl ethoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065504941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Ethoxymethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxymethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1580737.png)